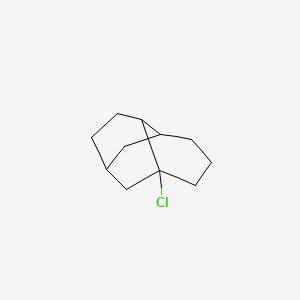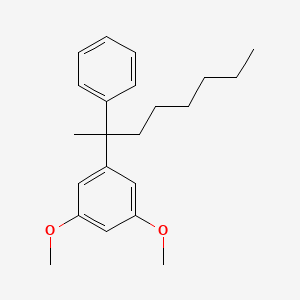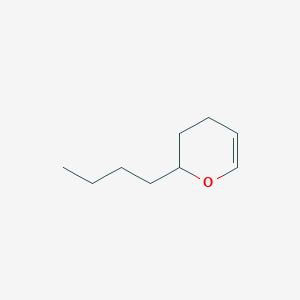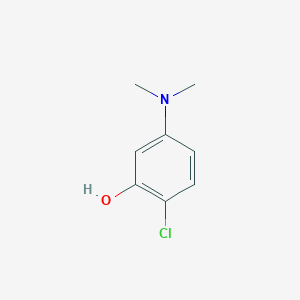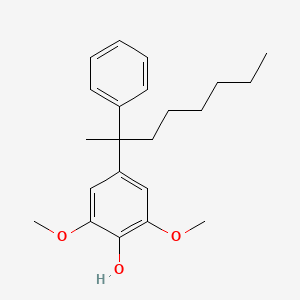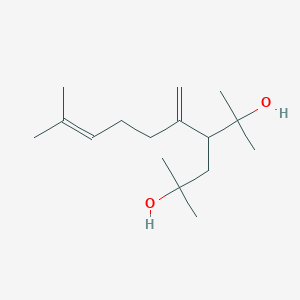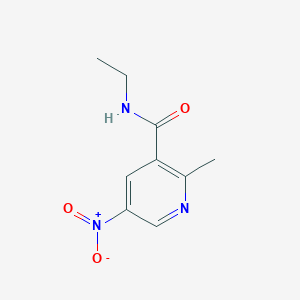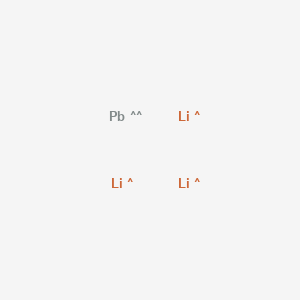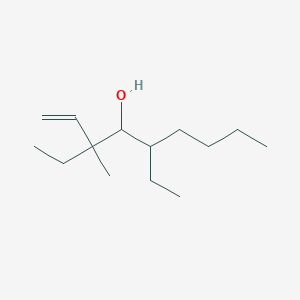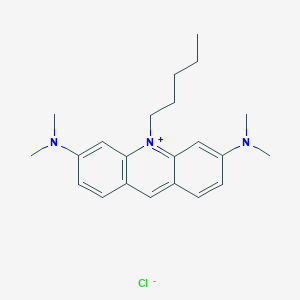
3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene is an organic compound characterized by the presence of a three-membered azirene ring substituted with a 4-chlorophenyl group and two methyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene typically involves the reaction of 4-chlorobenzaldehyde with trimethylsilyl ketene acetal in the presence of pyridine-N-oxide and lithium chloride in dimethylformamide (DMF) under a nitrogen atmosphere . This reaction yields the desired azirene compound with a good yield.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to obtain the compound on a larger scale.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene can undergo various chemical reactions, including:
Oxidation: The azirene ring can be oxidized to form corresponding oxirane derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 4-chlorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Oxirane derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of specific enzymes or the disruption of cellular processes, contributing to its biological activities.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(4-Chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A structurally related compound with a hydroxyl group instead of the azirene ring.
4-Chlorophenyl azide: Contains a similar 4-chlorophenyl group but with an azide functional group.
Uniqueness
3-(4-Chlorophenyl)-2,2-dimethyl-2H-azirene is unique due to its azirene ring, which imparts distinct chemical reactivity and potential biological activities compared to other similar compounds. The presence of the azirene ring allows for unique interactions with biological targets, making it a valuable compound for research and development.
Eigenschaften
CAS-Nummer |
61196-77-8 |
|---|---|
Molekularformel |
C10H10ClN |
Molekulargewicht |
179.64 g/mol |
IUPAC-Name |
3-(4-chlorophenyl)-2,2-dimethylazirine |
InChI |
InChI=1S/C10H10ClN/c1-10(2)9(12-10)7-3-5-8(11)6-4-7/h3-6H,1-2H3 |
InChI-Schlüssel |
PKORKORPUPMDPL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C(=N1)C2=CC=C(C=C2)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


